molecular formula C17H19N5O3 B2639976 2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 946260-98-6

2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2639976
CAS RN: 946260-98-6
M. Wt: 341.371
InChI Key: YNVFMLOYGDXQFV-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves the use of microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of imidazole derivatives involves reactions of N-(bromomethyl)phthalimide and imidazole in chloroform solution, highlighting the importance of weak intermolecular interactions in stabilizing crystal structures, as demonstrated in the study of a similar imidazole derivative (Wang, Jian, & Liu, 2008).

Functionalization and Reactivity

  • Research on 4- and 5-disubstituted 1-benzylimidazoles showcases the versatility of imidazole derivatives as precursors for purine analogs, underlining their potential in developing pharmacologically active compounds (Alves, Proença, & Booth, 1994).
  • The study of metallation reactions of 1-methyl-2-phenyl- and 1-methyl-2-(furyl-2)imidazoles reveals insights into the selective functionalization of imidazole rings, providing pathways for further chemical modifications (Stoyanov, El’chaninov, & Pozharskii, 1992).

Applications in Medicinal Chemistry

  • Imidazole-based naphthoquinones demonstrate a broad spectrum of antibacterial and antifungal activities, suggesting their potential as promising candidates against multi-drug resistant infections (Choudhari et al., 2020).

Potential in Organic Synthesis and Drug Development

  • The exploration of glycolurils and their analogues highlights the widespread applications of these compounds, including their roles as pharmacologically active substances and building blocks in supramolecular chemistry (Kravchenko, Baranov, & Gazieva, 2018).

properties

IUPAC Name

2-[(E)-but-2-enyl]-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-3-4-7-22-15(23)13-14(19(2)17(22)24)18-16-20(8-9-21(13)16)11-12-6-5-10-25-12/h3-6,10H,7-9,11H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVFMLOYGDXQFV-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2CCN3CC4=CC=CO4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2CCN3CC4=CC=CO4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 42546080

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